

## ATH686: A Novel ATR Inhibitor Demonstrating Synergistic Efficacy in Combination Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | ATH686   |           |
| Cat. No.:            | B1666111 | Get Quote |

#### For Immediate Release

This guide provides a comprehensive analysis of the synergistic effects of **ATH686**, a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, when used in combination with other established cancer treatments. The data presented herein, compiled from preclinical and clinical studies, is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of **ATH686**'s therapeutic potential.

ATH686 functions by targeting the ATR signaling pathway, a critical component of the DNA Damage Response (DDR). Cancer cells, characterized by rapid proliferation and genomic instability, are often highly dependent on the ATR pathway to survive DNA damage induced by replication stress or genotoxic therapies. By inhibiting ATR, ATH686 prevents cancer cells from repairing DNA damage, leading to mitotic catastrophe and apoptosis. This mechanism of action forms a strong rationale for combining ATH686 with therapies that induce DNA damage, such as chemotherapy and PARP inhibitors, to achieve synergistic anti-tumor effects.

## **Synergistic Effects with PARP Inhibitors**

The combination of ATR inhibitors like **ATH686** with Poly (ADP-ribose) polymerase (PARP) inhibitors has shown significant promise, particularly in tumors with deficiencies in other DNA repair pathways, such as those with ATM mutations. This combination aims to exploit the



concept of synthetic lethality, where the simultaneous inhibition of two key DNA repair pathways is catastrophic for cancer cells but tolerable for normal cells.

### Preclinical Data: In Vitro and In Vivo Models

Preclinical studies have consistently demonstrated the synergistic cytotoxicity of combining ATR and PARP inhibitors. In ATM-deficient cancer cell lines, the combination of the ATR inhibitor ceralasertib (AZD6738) and the PARP inhibitor olaparib led to a significant increase in cell death compared to either agent alone. This enhanced efficacy was also observed in in vivo xenograft models, where the combination treatment resulted in substantial tumor regressions.

| Treatment Group                         | Cell Line   | Endpoint     | Result                       |
|-----------------------------------------|-------------|--------------|------------------------------|
| Olaparib<br>(monotherapy)               | FaDu ATM-KO | Tumor Growth | Moderate inhibition          |
| Ceralasertib (AZD6738) (monotherapy)    | FaDu ATM-KO | Tumor Growth | Minimal inhibition           |
| Olaparib +<br>Ceralasertib<br>(AZD6738) | FaDu ATM-KO | Tumor Growth | Significant tumor regression |

Table 1: In vivo efficacy of ATR and PARP inhibitor combination in an ATM-deficient xenograft model. Data adapted from preclinical studies.[1]

# Clinical Data: Olaparib Combinations Trial (NCT02576444)

A clinical trial investigating the combination of ceralasertib and olaparib in patients with advanced solid tumors harboring DNA Damage Response and Repair (DDR) alterations demonstrated promising clinical activity.[2] In a cohort of 25 heavily pretreated patients, the combination was well-tolerated and showed a clinical benefit rate (CBR) of 62.5%.[2][3] Notably, in patients with PARP inhibitor-resistant, BRCA-mutated high-grade serous ovarian



cancer, the combination achieved an objective response rate (ORR) of 50% and a CBR of 86%, suggesting that ATR inhibition can re-sensitize tumors to PARP inhibitors.[3][4]

| Patient Population                    | Number of Patients | Objective<br>Response Rate<br>(ORR) | Clinical Benefit<br>Rate (CBR) |
|---------------------------------------|--------------------|-------------------------------------|--------------------------------|
| All enrolled patients                 | 25                 | 8.3%                                | 62.5%                          |
| PARPi-resistant HGSOC (BRCA- mutated) | 7                  | 50%                                 | 86%                            |
| Tumors with ATM mutations             | 5                  | -                                   | 40%                            |

Table 2: Clinical efficacy of ceralasertib in combination with olaparib in patients with advanced DDR-deficient tumors.[2][3]

### Synergistic Effects with Chemotherapy

**ATH686** is also being evaluated in combination with standard-of-care chemotherapeutic agents. The rationale for this approach is that by inhibiting the ATR-mediated DNA damage checkpoint, **ATH686** can prevent cancer cells from arresting the cell cycle to repair the DNA damage induced by chemotherapy, thereby forcing them into a lethal mitosis.

### Preclinical Data: In Vitro and In Vivo Models

Preclinical studies have shown that ATR inhibitors can sensitize a broad range of cancer cell lines to various chemotherapeutic agents, including cisplatin, gemcitabine, and topotecan. The addition of an ATR inhibitor to chemotherapy has been shown to increase DNA damage, as measured by yH2AX levels, and enhance apoptosis.

# Clinical Data: Berzosertib with Cisplatin and Gemcitabine (NCT02567409)

A phase 2 randomized clinical trial evaluated the addition of the ATR inhibitor berzosertib to cisplatin and gemcitabine in 87 patients with advanced urothelial carcinoma. The study did not



meet its primary endpoint of improving progression-free survival (PFS). The median PFS was 8.0 months in both the combination and the chemotherapy-alone arms.[5][6] Moreover, the combination arm exhibited higher rates of grade 3/4 hematologic toxicities, including thrombocytopenia and neutropenia.[5][7] An extended follow-up continued to show no PFS or overall survival (OS) benefit with the addition of berzosertib.[8]

| Treatment Arm                              | Number of<br>Patients | Median<br>Progression-<br>Free Survival<br>(PFS) | Median Overall<br>Survival (OS) | Objective<br>Response<br>Rate (ORR) |
|--------------------------------------------|-----------------------|--------------------------------------------------|---------------------------------|-------------------------------------|
| Berzosertib +<br>Cisplatin/Gemcit<br>abine | 46                    | 8.0 months                                       | 14.4 months                     | 54%                                 |
| Cisplatin/Gemcit abine alone               | 41                    | 8.0 months                                       | 19.8 months                     | 63%                                 |

Table 3: Clinical outcomes of berzosertib in combination with cisplatin and gemcitabine in advanced urothelial carcinoma.[5][6][7]

# Clinical Data: Elimusertib with Topotecan (NCT04514497)

A phase 1 clinical trial is currently underway to evaluate the safety and efficacy of the ATR inhibitor elimusertib (BAY 1895344) in combination with topotecan or irinotecan in patients with advanced solid tumors, with a focus on small cell lung cancer and pancreatic cancer.[9] Preclinical data has indicated a strong synergistic effect between ATR inhibitors and topoisomerase I inhibitors like topotecan.[10] Early results from a similar study combining berzosertib with topotecan in patients with chemotherapy-resistant small cell lung cancer showed that the combination induced tumor regressions in a significant number of patients.[10]

## **Signaling Pathways and Experimental Workflows**

To provide a clearer understanding of the underlying mechanisms and experimental approaches, the following diagrams illustrate the ATR signaling pathway, the synergistic



mechanism of ATR and PARP inhibition, and a typical experimental workflow for evaluating drug synergy.



Click to download full resolution via product page

Caption: The ATR signaling pathway in response to DNA damage.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. Combined PARP and ATR inhibition potentiates genome instability and cell death in ATMdeficient cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Combination ATR (ceralasertib) and PARP (olaparib) Inhibitor (CAPRI) Trial in Acquired PARP Inhibitor-Resistant Homologous Recombination-Deficient Ovarian Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Cisplatin and Gemcitabine With or Without Berzosertib in Patients With Advanced Urothelial Carcinoma: A Phase 2 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cancernetwork.com [cancernetwork.com]
- 7. ascopubs.org [ascopubs.org]
- 8. ascopubs.org [ascopubs.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Drug combination leads to durable responses in patients with small cell lung cancer | Center for Cancer Research [ccr.cancer.gov]
- To cite this document: BenchChem. [ATH686: A Novel ATR Inhibitor Demonstrating Synergistic Efficacy in Combination Cancer Therapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666111#ath686-synergistic-effects-with-other-treatments]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com